molecular formula C29H30N4O2S B267188 N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

Número de catálogo B267188
Peso molecular: 498.6 g/mol
Clave InChI: DDVXXAUEBHJXLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays an important role in regulating various physiological functions, including cardiovascular, respiratory, and central nervous system activities. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease.

Mecanismo De Acción

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine is an endogenous ligand that binds to the A1 receptor and activates a signaling cascade that regulates various physiological functions, including cardiovascular, respiratory, and central nervous system activities. By blocking the A1 receptor, DPCPX inhibits the downstream signaling pathways that are activated by adenosine, leading to the physiological effects observed in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPCPX are largely dependent on the specific disease state being studied. In ischemic heart disease, DPCPX reduces infarct size and improves myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX inhibits airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX improves motor function and reduces dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using DPCPX in lab experiments is its high selectivity and potency for the adenosine A1 receptor. This allows researchers to specifically target the A1 receptor and study its role in various disease states. However, one of the limitations of using DPCPX is its potential off-target effects on other adenosine receptor subtypes, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of DPCPX. One area of research is the development of more potent and selective A1 receptor antagonists that can be used for therapeutic applications in various disease states. Another area of research is the identification of novel signaling pathways that are activated by the adenosine A1 receptor and their potential role in disease pathogenesis. Additionally, the use of DPCPX in combination with other therapeutic agents may provide synergistic effects and improve treatment outcomes in various disease states.

Métodos De Síntesis

The synthesis of DPCPX involves a series of chemical reactions that start with the condensation of 1,3-diphenyl-2-propanone with piperazine in the presence of acetic anhydride to form 4-(diphenylmethyl)piperazine. The resulting compound is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(diphenylmethyl)-1-(4-nitrobenzoyl)piperazine. The nitro group is then reduced to an amino group using palladium on carbon catalyst, followed by the reaction with thiophosgene to form N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease. In ischemic heart disease, DPCPX has been shown to reduce infarct size and improve myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX has been shown to inhibit airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX has been shown to improve motor function and reduce dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

Propiedades

Nombre del producto

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

Fórmula molecular

C29H30N4O2S

Peso molecular

498.6 g/mol

Nombre IUPAC

N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C29H30N4O2S/c34-27(23-15-16-23)31-29(36)30-25-14-8-7-13-24(25)28(35)33-19-17-32(18-20-33)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26H,15-20H2,(H2,30,31,34,36)

Clave InChI

DDVXXAUEBHJXLF-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

SMILES canónico

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.